4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-
Brand Name: Vulcanchem
CAS No.: 27945-58-0
VCID: VC15893647
InChI: InChI=1S/C17H17N3O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-8-12(18)4-5-14(15)17(20)22/h4-8,21H,18H2,1-3H3
SMILES:
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol

4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

CAS No.: 27945-58-0

Cat. No.: VC15893647

Molecular Formula: C17H17N3O2

Molecular Weight: 295.34 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- - 27945-58-0

Specification

CAS No. 27945-58-0
Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
IUPAC Name 7-amino-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one
Standard InChI InChI=1S/C17H17N3O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-8-12(18)4-5-14(15)17(20)22/h4-8,21H,18H2,1-3H3
Standard InChI Key CXTNHLYQMZUPBP-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=CC(=C3)N)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Compound X belongs to the quinazolin-4(3H)-one family, characterized by a fused bicyclic system of benzene and pyrimidine rings. Key structural elements include:

  • Position 2: A methyl group (–CH₃) that enhances steric bulk and modulates electron density across the quinazolinone core .

  • Position 3: A 3,5-dimethyl-4-hydroxyphenyl substituent, which introduces a phenolic hydroxyl group (–OH) flanked by two methyl groups. This group is structurally analogous to antioxidants like thymol, suggesting potential radical-scavenging activity .

  • Position 7: An amino group (–NH₂) that may facilitate hydrogen bonding with enzymatic targets, as observed in antimicrobial quinazolinones .

The interplay between these substituents creates a planar yet sterically hindered framework, likely influencing solubility, bioavailability, and target binding (Fig. 1).

Table 1: Structural Comparison with Analogous Quinazolinones

CompoundPosition 2Position 3Position 7Key Activity
Compound X–CH₃3,5-dimethyl-4-hydroxyphenyl–NH₂Hypothesized antimicrobial
2-(2,3-Dihydroxyphenyl)QZ–H2,3-dihydroxyphenyl–HAntioxidant
3-(2-Methylphenyl)QZ–CH₃2-methylphenyl–HAnticonvulsant

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of Compound X likely involves:

  • Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea, as demonstrated in the synthesis of 2-substituted quinazolin-4(3H)-ones .

  • Position 3 Functionalization: Introducing the 3,5-dimethyl-4-hydroxyphenyl group via nucleophilic aromatic substitution or Suzuki–Miyaura coupling, leveraging methodologies from indolylquinazolinone syntheses .

  • Position 7 Amination: Late-stage amination using hydroxylamine or ammonia under high-pressure conditions, a strategy employed in 7-aminoquinoline derivatives .

Challenges in Synthesis

  • Steric Hindrance: The 3,5-dimethyl group on the phenyl ring may impede coupling reactions, necessitating bulky ligands or elevated temperatures .

  • Amino Group Stability: The –NH₂ group at position 7 is prone to oxidation, requiring inert atmospheres or protective groups during synthesis .

Microbial StrainPredicted MIC (µg/mL)Mechanism of Action
Staphylococcus aureus8–16Cell wall synthesis inhibition
Pseudomonas aeruginosa32–64DNA gyrase binding
Candida albicans16–32Ergosterol biosynthesis disruption

Antioxidant Properties

The 4-hydroxyphenyl group in Compound X is structurally akin to 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one, which exhibits a TEAC value of 1.78 mM Trolox equivalents in CUPRAC assays . Key factors influencing antioxidant capacity include:

  • Hydroxyl Group Positioning: Para-substituted –OH groups demonstrate superior radical neutralization compared to ortho/meta positions .

  • Metal Chelation: The 3,5-dimethyl-4-hydroxyphenyl moiety may chelate Fe²⁺/Cu²⁺ ions, mitigating Fenton reaction-driven oxidative damage .

Structure–Activity Relationship (SAR) Insights

Role of the 2-Methyl Group

  • Electron Donation: The –CH₃ group at position 2 increases electron density at N1 and C4, enhancing hydrogen-bond acceptor capacity .

  • Steric Effects: Methyl substitution reduces rotational freedom, potentially improving target binding specificity .

Impact of the 3,5-Dimethyl-4-Hydroxyphenyl Group

  • Lipophilicity: The dimethyl groups enhance logP values, favoring passive diffusion across biological membranes .

  • Hydrogen Bonding: The phenolic –OH group forms stable interactions with kinase ATP-binding pockets, as seen in tyrosine kinase inhibitors .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline the introduction of the 3,5-dimethyl-4-hydroxyphenyl group.

  • In Vitro Profiling: Prioritize assays for COX-2 inhibition, antimicrobial activity, and ROS scavenging.

  • Computational Studies: Perform molecular docking against E. coli DNA gyrase (PDB: 1KZN) and human COX-2 (PDB: 5KIR) to predict binding affinities.

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